1-Cyclohexyl-3-[3-(morpholin-4-yl)propyl]thiourea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-[3-(morpholin-4-yl)propyl]thiourea typically involves the reaction of cyclohexyl isothiocyanate with 3-(morpholin-4-yl)propylamine. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-[3-(morpholin-4-yl)propyl]thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
1-Cyclohexyl-3-[3-(morpholin-4-yl)propyl]thiourea has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-[3-(morpholin-4-yl)propyl]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The cyclohexyl and morpholine groups contribute to the compound’s binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-[4-(3-morpholin-4-yl-propoxy)phenyl]urea: Similar structure but with a phenyl group instead of a propyl group.
1-Cyclohexyl-3-(2-morpholin-4-yl-ethyl)-thiourea: Similar structure but with an ethyl group instead of a propyl group.
Uniqueness
1-Cyclohexyl-3-[3-(morpholin-4-yl)propyl]thiourea is unique due to its specific combination of cyclohexyl, morpholine, and thiourea groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-cyclohexyl-3-(3-morpholin-4-ylpropyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3OS/c19-14(16-13-5-2-1-3-6-13)15-7-4-8-17-9-11-18-12-10-17/h13H,1-12H2,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSUOUVTRZXITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=S)NCCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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